molecular formula C13H7F5 B1402784 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene CAS No. 1374659-23-0

1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene

Cat. No.: B1402784
CAS No.: 1374659-23-0
M. Wt: 258.19 g/mol
InChI Key: GONITCXTDWAYCZ-UHFFFAOYSA-N
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Description

1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene is an organic compound characterized by the presence of multiple fluorine atoms attached to a benzene ring. This compound is of interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene typically involves the introduction of difluoromethyl groups onto a benzene ring. One common method is the use of difluoromethylation reagents in the presence of a catalyst. For example, the reaction of 2-fluorobenzyl chloride with difluoromethyl phenyl sulfone in the presence of a base such as potassium tert-butoxide can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and economic viability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove or alter the difluoromethyl groups.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with chlorine can yield chlorinated derivatives, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The electron-withdrawing effects of the fluorine atoms can influence the compound’s binding affinity and specificity. This can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-2,4-difluorobenzene
  • 1-(Difluoromethyl)-2,4-difluorobenzene
  • 1-(Fluoromethyl)-2,4-difluorobenzene

Uniqueness: 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene is unique due to the presence of multiple difluoromethyl groups, which impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and stability compared to similar compounds with fewer fluorine atoms .

Biological Activity

1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique electronic and steric properties imparted by the fluorine atoms can enhance the compound's interaction with biological targets, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The compound features a difluoromethyl group attached to a 2-fluorophenyl moiety and a difluorobenzene ring. This configuration may influence its lipophilicity, metabolic stability, and binding affinity to various biological targets. The presence of multiple fluorine atoms can also alter the compound's reactivity and solubility in biological systems.

Anticancer Potential

Research has indicated that fluorinated compounds often exhibit enhanced anticancer properties due to their ability to inhibit key metabolic pathways in cancer cells. For instance, studies on related fluorinated derivatives have shown that they can effectively inhibit glycolysis in aggressive cancers like glioblastoma multiforme (GBM) by targeting hexokinase activity . The introduction of fluorine atoms has been linked to increased potency and selectivity against cancer cell lines.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells.
  • Alteration of Cell Signaling : Fluorinated compounds can modulate signaling pathways that are crucial for tumor growth and survival.

Case Studies

Several studies have explored the biological activity of structurally similar fluorinated compounds:

  • Fluorinated Derivatives of 2-Deoxy-D-Glucose : These compounds demonstrated potent cytotoxic effects against GBM cells, with lower IC50 values compared to non-fluorinated analogs. The modifications significantly improved pharmacokinetic properties, suggesting that similar modifications in this compound could enhance its therapeutic efficacy .
  • Pyrazolyl-Ureas : A class of compounds that includes fluorinated derivatives showed promising results as inhibitors of sEH (soluble epoxide hydrolase), with IC50 values in the nanomolar range. This highlights the potential for fluorinated structures to exhibit significant biological activity through enzyme inhibition .

Research Findings

A summary of relevant findings regarding the biological activity of similar fluorinated compounds is presented in the table below:

Compound TypeTarget ActivityIC50 (nM)Reference
Fluorinated 2-DG DerivativesHexokinase Inhibition<10
Pyrazolyl-UreassEH Inhibition16.2-50.2
Anticancer Fluorinated AgentsCytotoxicity in GBM<50

Properties

IUPAC Name

1-[difluoro-(2-fluorophenyl)methyl]-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5/c14-8-5-6-10(12(16)7-8)13(17,18)9-3-1-2-4-11(9)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONITCXTDWAYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(C=C(C=C2)F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401196474
Record name Benzene, 1-[difluoro(2-fluorophenyl)methyl]-2,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401196474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374659-23-0
Record name Benzene, 1-[difluoro(2-fluorophenyl)methyl]-2,4-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374659-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-[difluoro(2-fluorophenyl)methyl]-2,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401196474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene
Reactant of Route 2
1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene
Reactant of Route 3
1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene
Reactant of Route 4
1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene
Reactant of Route 5
1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene
Reactant of Route 6
1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene

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